![molecular formula C21H26N2O4 B5643109 (2-methoxy-5-methylphenyl)[4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5643109.png)
(2-methoxy-5-methylphenyl)[4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid
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Overview
Description
Synthesis Analysis
The synthesis of complex molecules like this one often involves multi-component reactions, which enable the formation of several bonds in a single step. An example related to this compound's synthesis is the use of malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in a one-pot reaction, achieving the synthesis of related piperidine derivatives through a three-component reaction at room temperature (Wu Feng, 2011). Additionally, the copper-catalyzed Perkin-acyl-Mannich reaction has been used for the regioselective introduction of methoxycarbonyl methyl groups into pyridine, providing valuable building blocks for new piperidine derivatives (S. Crotti, F. Berti, M. Pineschi, 2011).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are crucial for confirming the molecular structure of synthesized compounds. For instance, novel piperidine derivatives have been characterized to confirm their structure through 1H NMR, MS, and X-ray single-crystal diffraction techniques (Wu Feng, 2011). These techniques provide detailed information on the molecular geometry, bonding patterns, and overall molecular architecture.
Chemical Reactions and Properties
The chemical reactivity and properties of piperidine derivatives can vary widely based on their substitution patterns. For example, the kinetics of hydrolysis of related compounds have been studied to understand their stability and reaction mechanisms in different conditions (I. Muszalska, 2004). These studies are essential for predicting the behavior of these compounds in biological systems or synthetic applications.
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure are influenced by the molecular structure. The crystallography reports provide insights into how intramolecular and intermolecular hydrogen bonds affect the conformation and packing of molecules in crystals, which in turn influences their physical properties (L. Kuleshova, V. Khrustalev, 2000).
Chemical Properties Analysis
Understanding the chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and photostability, requires detailed experimental analysis. For example, studies on the hydrolysis kinetics and stability of related compounds in different pH conditions provide valuable information on their chemical stability and potential reactivity patterns (I. Muszalska, 2005).
properties
IUPAC Name |
2-(2-methoxy-5-methylphenyl)-2-[4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-15-6-7-19(26-2)18(13-15)20(21(24)25)23-11-8-17(9-12-23)27-14-16-5-3-4-10-22-16/h3-7,10,13,17,20H,8-9,11-12,14H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESNPIVYIINEDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C(=O)O)N2CCC(CC2)OCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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